molecular formula C12H20Cl2N2O B1424306 1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride CAS No. 61695-08-7

1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride

Cat. No.: B1424306
CAS No.: 61695-08-7
M. Wt: 279.2 g/mol
InChI Key: XXSIXSNQSIRYFR-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride is a chemical compound with a molecular formula of C12H20Cl2N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a methoxybenzyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride typically involves the reaction of 4-methoxybenzyl chloride with pyrrolidin-3-ylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for mixing, heating, and purification.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to produce reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where nucleophiles like halides or amines replace the methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme interactions and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Potential use in drug development for targeting specific receptors or enzymes.

    Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The methoxybenzyl group can enhance binding affinity to certain biological targets, while the pyrrolidine ring provides structural stability. The compound may act as an agonist or antagonist, modulating the activity of the target protein and influencing downstream signaling pathways.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)pyrrolidin-3-ylamine
  • 1-(4-Methylbenzyl)pyrrolidin-3-ylamine
  • 1-(4-Chlorobenzyl)pyrrolidin-3-ylamine

Comparison: 1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the methoxy group can enhance solubility and binding affinity to certain targets, making it a valuable compound in research and development.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c1-15-12-4-2-10(3-5-12)8-14-7-6-11(13)9-14;;/h2-5,11H,6-9,13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSIXSNQSIRYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697990
Record name 1-[(4-Methoxyphenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61695-08-7
Record name 1-[(4-Methoxyphenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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